Temporin-1TSc is a member of the temporin family, which comprises small antimicrobial peptides derived from the skin of various frog species, particularly Rana tsushimensis. This peptide is characterized by its potent antibacterial properties, primarily against Gram-positive bacteria. Temporin-1TSc consists of 13 amino acids and features a unique sequence that contributes to its biological activity. The peptide is C-terminally amidated, enhancing its stability and efficacy.
Temporin-1TSc is sourced from the skin secretions of Rana tsushimensis, a frog species known for producing various bioactive peptides. The extraction process typically involves mild transdermal electrical stimulation to induce the release of skin secretions, which are then purified using techniques such as high-performance liquid chromatography (HPLC) and identified through mass spectrometry.
Temporin-1TSc falls under the category of antimicrobial peptides (AMPs), specifically classified as an amphipathic alpha-helical peptide. This classification is due to its structure, which allows it to interact effectively with microbial membranes, leading to its antimicrobial activity.
The synthesis of Temporin-1TSc can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner. The process involves the following steps:
Technical details regarding the synthesis often include specific conditions for coupling reactions and purification methods employed to isolate Temporin-1TSc effectively.
Temporin-1TSc has a molecular formula reflecting its 13 amino acid composition, with a net positive charge due to basic residues present in its sequence. The structure can be described as follows:
Data on its three-dimensional structure can be obtained through techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, although specific structural data for Temporin-1TSc may be limited.
Temporin-1TSc primarily engages in interactions with microbial membranes, leading to disruption and subsequent cell lysis. The key chemical reactions include:
These reactions are critical for understanding how Temporin-1TSc exerts its antimicrobial effects.
The mechanism of action for Temporin-1TSc involves several key processes:
Data supporting these mechanisms often come from studies utilizing techniques such as scanning electron microscopy (SEM) and fluorescence assays that visualize membrane integrity before and after peptide treatment.
Temporin-1TSc possesses several notable physical and chemical properties:
Relevant analyses might include circular dichroism (CD) spectroscopy to study conformational changes in different environments.
Temporin-1TSc has significant potential in various scientific fields:
Temporin-1TSc belongs to the temporin family, a group of short, cationic antimicrobial peptides (AMPs) predominantly isolated from frogs of the Ranidae family. This peptide family exhibits significant phylogenetic conservation across Eurasian and North American ranid frogs, serving as valuable taxonomic and phylogenetic markers [2]. Temporins are characterized by their short length (typically 10-17 residues), high hydrophobicity, C-terminal amidation, and a net positive charge (+1 to +2) due to the presence of a single basic residue (lysine or arginine) in most isoforms [1]. Unlike other ranid AMP families (e.g., brevinin-1, esculentin-1), temporins lack cysteine residues and therefore do not form disulfide bridges, contributing to their conformational flexibility in membrane environments [4].
Phylogenetic analyses place temporins within a broader framework of ranid skin peptides that evolved through repeated gene duplication events from a common ancestral precursor belonging to the preprodermaseptins family [1] [2]. Temporin-1TSc specifically clusters within a distinct clade of temporins predominantly expressed by Eurasian frogs, sharing characteristic sequence motifs with other temporins from Rana temporaria and related species. The molecular phylogeny of temporins correlates strongly with the biogeographical distribution of their host species, with European temporins displaying higher leucine content compared to those from other regions [1]. This phylogenetic distribution suggests deep evolutionary roots within the Ranidae lineage, with temporin diversification predating the geographical separation of Eurasian and North American ranid populations [2].
Table 1: Characteristic Features of Temporin-1TSc Compared to Representative Temporins
Property | Temporin-1TSc | Temporin-1DRa | Temporin-L | Temporin-1CEh |
---|---|---|---|---|
Length (residues) | 13 | 13 | 13 | 13 |
Net Charge | +1 | +1 | +1 | +1 |
Key Residues | L-P-F-V-G-X-L-L | F-L-P-L-L-V-G-S-I-A-L-L | F-V-Q-W-F-S-K-F-L-N | F-F-P-V-L-R-L-I-P-Q-I-L |
Amphipathicity | High | High | High | High |
Predominant Secondary Structure | α-helix | α-helix | α-helix | α-helix |
Geographic Origin | Eurasian | North American | Eurasian | Eurasian |
The genomic architecture of temporin precursors reveals a conserved tripartite organization that has been maintained throughout the evolutionary radiation of ranid frogs. Temporin-1TSc, like all temporins, is derived from a prepropeptide precursor consisting of three distinct domains: (1) an N-terminal signal peptide, (2) an acidic propiece (spacer domain), and (3) the mature temporin sequence at the C-terminus [1] [2]. Comparative genomic analyses demonstrate that the signal peptide region is highly conserved across temporin genes, even among phylogenetically distant ranid species, suggesting strong functional constraints on this domain essential for peptide secretion [1]. In contrast, the acidic propiece shows significant sequence variation, potentially modulating peptide folding and processing efficiency.
The biosynthetic processing of temporin-1TSc involves precise enzymatic cleavage at conserved motifs. The mature peptide is liberated through proteolytic cleavage at a "K/R-R" processing site preceding the temporin sequence and undergoes C-terminal amidation via enzymatic modification of a glycine residue [1]. Genomic comparisons reveal that temporin genes are organized in multigene clusters that have expanded through repeated gene duplication events. This expansion is particularly evident in species such as Amolops jingdongensis, which expresses up to 11 temporin isoforms [1]. The temporin-1TSc precursor gene shares syntenic relationships with other temporin genes, maintaining conserved flanking regions despite sequence divergence in the mature peptide coding region.
Table 2: Conserved Genomic Features of Temporin Precursors
Genomic Feature | Conservation Level | Functional Significance | Representative Motifs |
---|---|---|---|
Signal Peptide | High (>90% identity) | Targeting to secretory pathway | M-K-L-L-L-V-L-V-L-V-A-L |
Acidic Propiece | Low (<30% identity) | Modulation of precursor processing | D-E-D-E-D-D-E-E |
Processing Site | High (absolute conservation) | Proteolytic cleavage site | K-R or R-R |
C-terminal Glycine | Absolute conservation | Substrate for amidation | -G-L/K-R |
Flanking Regions | Moderate (60-70% identity) | Regulatory elements for expression | Promoter/enhancer elements |
The primary sequence diversification observed in temporin-1TSc and its orthologs results from intense evolutionary pressures exerted by co-evolving pathogens. This diversifying selection is particularly evident at specific residue positions involved in membrane interactions and antimicrobial activity. Analysis of temporin sequences across ranid species reveals a signature of positive selection acting on residues located in the hydrophobic face of the amphipathic helix, with evolutionary rates exceeding those of neutral expectations [2]. This pattern suggests continuous adaptation to overcome pathogen resistance mechanisms and maintain efficacy against evolving microbial targets.
The geographical variation in temporin sequences correlates with distinct pathogen challenges in different ecological niches. Temporin-1TSc from Eurasian frogs exhibits characteristic substitutions compared to North American isoforms, including increased leucine content and position-specific residue variations that enhance stability in specific environmental conditions [1]. Experimental studies on temporin orthologs demonstrate that even single-residue substitutions can profoundly alter biological activity spectra. For example, the substitution of a phenylalanine with leucine at position 5 in temporin-1TSc orthologs significantly enhances activity against Gram-negative pathogens while reducing hemolytic potential [8]. This structural plasticity enables rapid evolutionary tuning of antimicrobial properties without compromising the core amphipathic architecture essential for membrane interaction.
Molecular dynamics simulations reveal that temporin-1TSc and related peptides exhibit conformational flexibility at their N-terminus, allowing adaptation to diverse membrane compositions [10]. This structural dynamism, coupled with the ability to form higher-order oligomers in membrane environments, represents an evolutionary solution to the challenge of maintaining potent antimicrobial activity across diverse pathogen membranes. The evolution of temporin-1TSc thus reflects a balance between conservation of the fundamental membrane-interaction mechanism and innovation through sequence diversification to counter specific microbial challenges in local environments.
Table 3: Evolutionary Adaptations in Temporin-1TSc and Functional Consequences
Evolutionary Feature | Molecular Mechanism | Functional Advantage | Evidence |
---|---|---|---|
Hydrophobic Face Diversification | Positive selection on residues 3,4,7 | Enhanced membrane penetration | Comparative sequence analysis [1] [2] |
C-terminal Amidation | Conserved processing mechanism | Increased peptide stability and membrane interaction | Universally conserved Gly residue [1] |
N-terminal Flexibility | Reduced helix propensity at N-terminus | Adaptation to diverse membrane compositions | Molecular dynamics simulations [10] |
Oligomerization Tendency | Selection for interfacial residues | Formation of membrane-disrupting complexes | Biophysical studies [4] |
Charge Optimization | Single basic residue retention | Target specificity for bacterial membranes | Functional assays of analogs [8] |
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